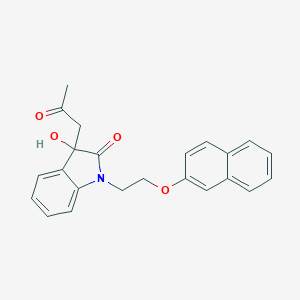

3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

3-hydroxy-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-16(25)15-23(27)20-8-4-5-9-21(20)24(22(23)26)12-13-28-19-11-10-17-6-2-3-7-18(17)14-19/h2-11,14,27H,12-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKZDZRTARMCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC4=CC=CC=C4C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one is an indole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that combines an indole core with naphthalene and oxopropyl substituents, which may contribute to its diverse pharmacological effects.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C24H23NO4

- Molecular Weight : 401.44 g/mol

- CAS Number : 879046-40-9

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. Below are the key areas of research:

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties. The mechanism of action appears to involve the induction of apoptosis in cancer cells, particularly through the modulation of signaling pathways associated with cell survival and proliferation.

- Case Study : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells. For example, a study reported that the compound reduced cell viability in ovarian cancer lines at concentrations as low as 5 µM, indicating its potency (PubMed ID: 33809034).

Anti-inflammatory Effects

Research has also demonstrated the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and modulate immune response pathways.

- Mechanism : The compound may inhibit nuclear factor kappa B (NF-kB) activation, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly against RNA viruses.

- Research Findings : In vitro assays have indicated that the compound can inhibit viral replication, although further studies are needed to elucidate the specific mechanisms involved.

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

- Receptor Binding : The indole nucleus allows for high-affinity binding to multiple receptors, influencing diverse biological processes.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways linked to disease progression.

Data Table: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | PubMed ID: 33809034 |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Internal Study |

| Antiviral | Inhibits replication of RNA viruses | Preliminary Research |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features an indole core substituted with a naphthalen-2-yloxy group and a 2-oxopropyl moiety, giving it a molecular formula of and a molecular weight of approximately 430.5 g/mol . The structural complexity of this compound is significant for its interaction with biological targets, which can lead to various therapeutic applications.

Anticancer Activity

Research indicates that 3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one exhibits promising anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. Its structural similarity to known anticancer agents suggests that it may act on similar biological targets, making it a candidate for further development in cancer therapy.

Anti-inflammatory Effects

Preliminary investigations have also highlighted its potential anti-inflammatory effects. The compound appears to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This activity could position it as a therapeutic agent for conditions such as rheumatoid arthritis or inflammatory bowel disease.

Biological Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its development as a drug candidate. Interaction studies using various cell lines have indicated specific binding affinities to certain receptors, suggesting potential pathways for therapeutic action .

Analog Development

The unique structure of this compound allows researchers to create analogs that may possess enhanced efficacy or reduced toxicity. By modifying functional groups or substituents, researchers can explore a library of compounds derived from the original structure, broadening the scope of potential applications in pharmacology and medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

The indolin-2-one scaffold is shared among several analogs, but substituent variations significantly influence properties:

Key Observations :

Crystallographic and Conformational Differences

highlights the crystal structure of a related isoindolin-1-one derivative, revealing:

- Planar vs. non-planar rings: The O3,C12–C19 ring is nearly planar, while the N1,C10–C8 ring is distorted, with a dihedral angle of 18.17° between systems .

- Hydrogen-bonding networks : C–H···O interactions form supramolecular chains, a feature likely shared with the target compound due to its 3-hydroxy and 2-oxopropyl groups .

Q & A

Q. What synthetic methodologies are most effective for preparing 3-hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one?

Answer: The synthesis typically involves multi-step reactions, including:

- Knoevenagel Condensation : To form the indolin-2-one core, similar to methods used for 3-hydroxy-3-nitromethylindolin-2-one .

- Etherification : Introduction of the naphthalen-2-yloxyethyl group via nucleophilic substitution, as seen in analogous compounds like 1-(3-hydroxynaphthalen-2-yl)ethanone derivatives .

- Protection/Deprotection Strategies : Use of acetyl or tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates, as demonstrated in the synthesis of spiro-oxindole derivatives .

Key Optimization Steps :

Q. How can the structure of this compound be unambiguously confirmed?

Answer: A combination of spectroscopic and crystallographic techniques is essential:

- X-ray Crystallography : Resolves stereochemistry and confirms the indolin-2-one scaffold, as shown for 3-hydroxy-3-nitromethylindolin-2-one . SHELX programs (e.g., SHELXL) are standard for refinement .

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]) align with theoretical masses (CHNO: 403.14 g/mol) .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges during the synthesis of spiro-oxindole derivatives related to this compound?

Answer: Stereoselectivity in spiroannulation reactions (e.g., [4+2] or [3+2] cycloadditions) is influenced by:

- Chiral Catalysts : Use of asymmetric organocatalysts (e.g., proline derivatives) to control spiro-center configuration .

- Temperature and Solvent Effects : Lower temperatures (-20°C) favor kinetic control, reducing epimerization .

- Substituent Effects : Electron-withdrawing groups on the indolin-2-one core enhance reactivity, as seen in Mannich base derivatives .

Case Study : In [3+2] spiroannulations, Raney nickel-mediated hydrogenation achieves >90% diastereomeric excess under optimized conditions .

Q. How can conflicting spectral data (e.g., NMR vs. XRD) be resolved for this compound?

Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces:

- Variable Temperature NMR : Identifies tautomeric equilibria, such as keto-enol shifts in the 2-oxopropyl group .

- DFT Calculations : Compare experimental XRD bond lengths (e.g., C=O at 1.21 Å) with theoretical models to validate static structures .

- Crystallographic Refinement : SHELXL’s TWIN/BASF commands correct for twinning artifacts, improving R-factor convergence (<0.05) .

Q. What bioactivity screening approaches are suitable for evaluating this compound’s pharmacological potential?

Answer:

Q. How can synthetic byproducts or degradation products be characterized and minimized?

Answer:

- HPLC-MS Monitoring : Identifies common byproducts (e.g., dehydroxylated or dimerized species) during synthesis .

- Reaction Quenching : Rapid cooling and acidic workup prevent oxopropyl group decomposition .

- Stability Studies : Accelerated degradation under UV light or humidity reveals susceptibility to oxidation, guiding storage conditions (e.g., inert atmosphere, -20°C) .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) to ensure consistency .

- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to avoid misassignments .

- Ethical Reporting : Disclose negative results (e.g., failed coupling reactions) to aid community troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.